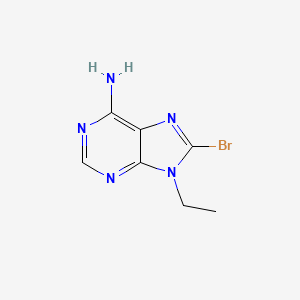
8-Bromo-9-ethyladenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-9-ethyl-9H-adenine is a derivative of adenine, a purine nucleobaseAdenine derivatives, including 8-Bromo-9-ethyl-9H-adenine, have been studied for their ability to interact with various biological targets, making them valuable in drug development and biochemical research .
Preparation Methods
The synthesis of 8-Bromo-9-ethyl-9H-adenine typically involves the bromination of 9-ethyladenine. One common method includes the reaction of 9-ethyladenine with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-Bromo-9-ethyl-9H-adenine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-9-ethyl-9H-adenine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of adenosine receptor antagonists.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industry: It may be used in the development of diagnostic tools and assays for biochemical research.
Mechanism of Action
8-Bromo-9-ethyl-9H-adenine exerts its effects primarily by acting as an antagonist at adenosine receptors. Adenosine receptors are G protein-coupled receptors involved in various physiological processes. By binding to these receptors, 8-Bromo-9-ethyl-9H-adenine inhibits the action of adenosine, thereby modulating the activity of adenylyl cyclase and other downstream signaling pathways. This mechanism is particularly relevant in the context of neurological disorders, where adenosine signaling plays a crucial role .
Comparison with Similar Compounds
8-Bromo-9-ethyl-9H-adenine can be compared with other adenine derivatives, such as:
9-Ethyl-8-phenyl-9H-adenine: This compound also acts as an adenosine receptor antagonist but has different selectivity profiles for various receptor subtypes.
8-Ethoxy-9-ethyladenine: Another derivative with distinct receptor affinity and selectivity.
9-Ethyl-8-phenylethynyl-9H-adenine: Known for its high affinity for the A3 adenosine receptor.
The uniqueness of 8-Bromo-9-ethyl-9H-adenine lies in its specific substitution pattern, which imparts unique binding characteristics and biological activity compared to other derivatives.
Properties
IUPAC Name |
8-bromo-9-ethylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN5/c1-2-13-6-4(12-7(13)8)5(9)10-3-11-6/h3H,2H2,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACDSQLJMZANKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=C1Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

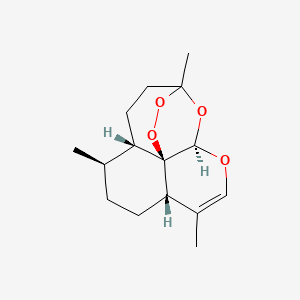
![N-(4-Chlorobenzyl)-2-(3-hydroxypropyl)-7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B1234764.png)


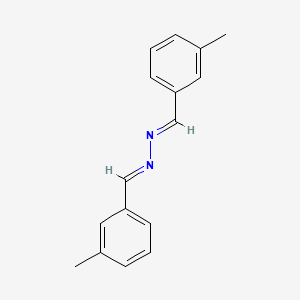
![2-bromo-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzamide](/img/structure/B1234771.png)



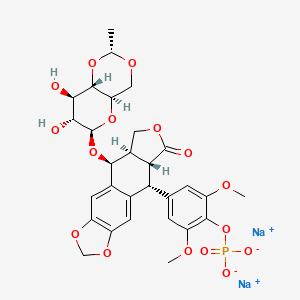
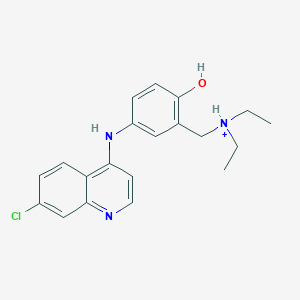

![ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B1234785.png)
